2-(2-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. The compound is substituted with a 4-fluorophenoxymethyl group attached to a phenyl ring at the ortho position (Figure 1). This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex molecules, including antimalarial quinolones .
Properties
IUPAC Name |
2-[2-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-8-6-5-7-14(17)13-22-16-11-9-15(21)10-12-16/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRJPMCTOWDQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenol with benzyl bromide to form 4-fluorobenzyl ether. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide under mild conditions.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form phenolic compounds.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form substituted boronates.
Major Products
The major products formed from these reactions include biaryl compounds, phenolic derivatives, and substituted boronates, which are valuable intermediates in pharmaceutical and material science applications.
Scientific Research Applications
2-(2-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: In the development of boron-containing drugs and as a tool for studying biological pathways.
Medicine: For the synthesis of pharmaceuticals, particularly in the creation of anti-cancer and anti-inflammatory agents.
Industry: In the production of polymers, agrochemicals, and electronic materials due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-boron bonds. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond. This mechanism involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Key Observations :
- The ortho-substituted phenoxymethyl group in the target compound introduces steric bulk, which may slow transmetallation in cross-couplings but enhance regioselectivity .
- Fluorine substitution increases electrophilicity of the boron center, improving reactivity with electron-rich coupling partners .
Reactivity in Cross-Coupling Reactions
The compound exhibits high efficiency in Suzuki-Miyaura reactions. For example, it achieved 95% yield in synthesizing antimalarial quinolones via coupling with iodinated quinoline precursors . Comparatively:
- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane () showed a 92% yield in forming dichlorinated biaryl systems, attributed to electron-deficient aryl groups facilitating oxidative addition .
- 2-(4-Bromophenyl)-dioxaborolane (), a simpler analog, is widely used in coupling reactions but lacks the steric/electronic tuning of fluorinated derivatives .
Biological Activity
The compound 2-(2-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class known for its potential applications in medicinal chemistry and agriculture. This article explores its biological activity based on recent research findings, case studies, and synthesis methods.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21BFO3
- CAS Number : 45789954
Dioxaborolanes are known to interact with biological systems primarily through their ability to form stable complexes with biomolecules. The presence of the fluorophenoxy group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins.
Anticancer Activity
Research has indicated that derivatives of dioxaborolanes exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 5.0 | Apoptosis induction |
| B | MCF-7 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of 4-fluorophenoxy-substituted dioxaborolanes. The synthesized compounds were evaluated for their cytotoxicity against different cancer cell lines. The most potent derivative exhibited an IC50 value of 2.0 µM against the A549 lung cancer cell line.
Case Study 2: In Vivo Studies
In vivo studies have demonstrated that certain dioxaborolane derivatives can significantly reduce tumor size in xenograft models. The treatment led to a reduction in tumor volume by up to 60% when administered at optimal doses.
Toxicity and Safety Profile
Toxicity assessments reveal that while some derivatives exhibit low toxicity profiles in vitro, further studies are necessary to evaluate their safety in vivo. The compound's safety profile is essential for its potential therapeutic applications.
Q & A
Basic: What are the primary synthetic routes for preparing this compound, and how are intermediates purified?
Answer:
The compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A common method involves reacting 4-fluorophenol derivatives with brominated pinacol boronate precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like toluene or THF . Purification typically employs flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1 ratio) to isolate intermediates . Yield optimization often requires anhydrous conditions and inert atmospheres to prevent boronic ester hydrolysis .
Advanced: How does steric hindrance from the tetramethyl dioxaborolane ring affect reactivity in cross-coupling reactions?
Answer:
The tetramethyl groups create steric bulk, slowing transmetallation steps in Suzuki-Miyaura reactions. This necessitates higher catalyst loadings (e.g., 5–10 mol% Pd) or ligands like SPhos to enhance efficiency . Kinetic studies show that electron-deficient aryl halides (e.g., 4-chloronitrobenzene) couple more efficiently due to reduced steric clashes at the palladium center . Computational modeling (DFT) can predict regioselectivity in such cases .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 1.2–3.8 ppm). The dioxaborolane ring’s methyl groups appear as singlets (δ ~1.3 ppm) .
- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the sp²-hybridized boron center .
- IR : B-O stretching vibrations at ~1350 cm⁻¹ and aromatic C-F stretches at ~1220 cm⁻¹ .
Advanced: How can researchers resolve discrepancies in reported coupling reaction yields for structurally similar derivatives?
Answer:
Contradictions arise from variations in substrate electronics, solvent polarity, or catalyst systems. For example, electron-withdrawing substituents on aryl halides improve yields by 15–20% compared to electron-donating groups . Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., base strength, temperature). Meta-analyses of literature data (e.g., Reaxys) may reveal trends in solvent-catalyst pairings .
Basic: What are the compound’s key applications in medicinal chemistry?
Answer:
It serves as a boronic ester precursor for:
- Protease inhibitors : Coupling with heteroaryl halides generates bioactive scaffolds targeting viral enzymes .
- Fluorinated drug candidates : The 4-fluorophenoxy group enhances metabolic stability and membrane permeability .
- PET tracer synthesis : Boron-10 isotopologues are explored for neutron capture therapy .
Advanced: What strategies mitigate boron leaching during Suzuki-Miyaura reactions with this compound?
Answer:
Leaching occurs via protodeboronation under basic conditions. Mitigation strategies include:
- Using weak bases (e.g., K₃PO₄) instead of strong ones (NaOH) .
- Adding phase-transfer catalysts (e.g., TBAB) to stabilize the boronate intermediate .
- Lowering reaction temperatures (<80°C) to reduce side reactions .
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
Stability studies involve:
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (>150°C indicate shelf stability) .
- HPLC monitoring : Track hydrolysis products (e.g., boronic acid) over time in solvents like DMSO or water .
- Light sensitivity tests : UV-Vis spectroscopy detects photodegradation (λmax ~270 nm) .
Advanced: How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy) impact material properties in OLED applications?
Answer:
Fluorine’s electronegativity increases electron mobility in OLED layers, reducing turn-on voltages by ~0.2 V compared to chlorine analogs . However, chlorine’s larger atomic radius enhances π-stacking in emissive layers, improving luminance efficiency by 10–15% . Computational studies (e.g., TD-DFT) correlate substituent effects with HOMO-LUMO gaps .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods due to volatile byproducts (e.g., methanol during reactions) .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic hydrolysis .
Advanced: Can this compound participate in non-traditional borylation reactions (e.g., Chan-Lam coupling)?
Answer:
Yes, but efficiency depends on:
- Oxidant choice : Cu(OAc)₂ outperforms MnO₂ in Chan-Lam reactions, achieving ~60% yield with aryl amines .
- Solvent effects : Acetonitrile > DMF due to better copper coordination .
- Substrate scope : Electron-rich amines (e.g., aniline) react faster than sterically hindered ones (2,6-lutidine) .
Basic: What chromatographic methods separate regioisomers during synthesis?
Answer:
- TLC : Use silica plates with fluorescent indicator; hexane:EtOAc (4:1) resolves isomers (Rf differences ~0.1) .
- HPLC : C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) separate ortho/para derivatives .
Advanced: How does the compound’s boron hybridization influence its reactivity in photoredox catalysis?
Answer:
The sp²-hybridized boron facilitates single-electron transfer (SET) in photoredox systems, enabling C-B bond activation under blue light (450 nm). This generates aryl radicals for cross-coupling, bypassing traditional transition-metal catalysts . Mechanistic studies using EPR confirm radical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
